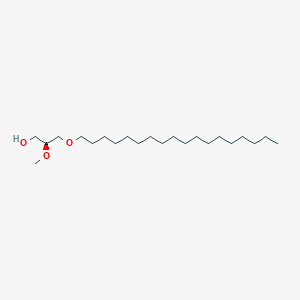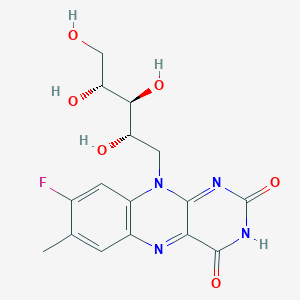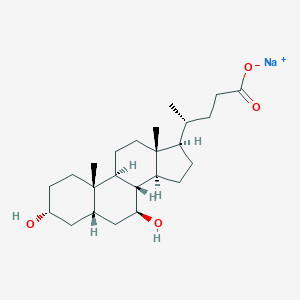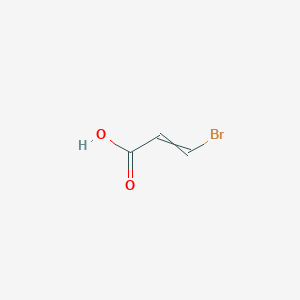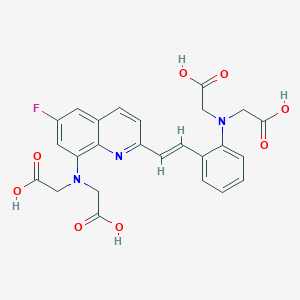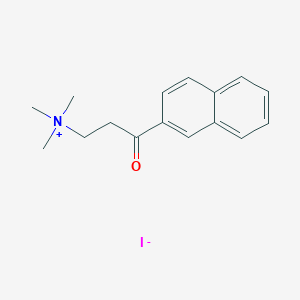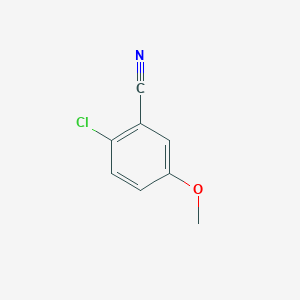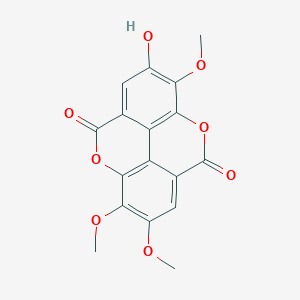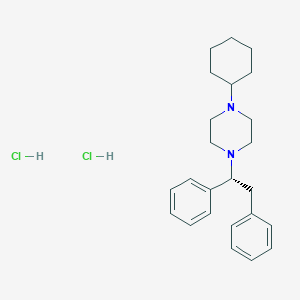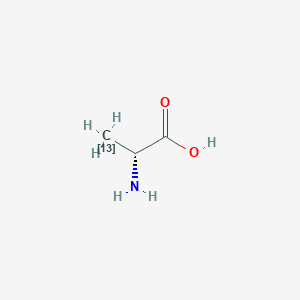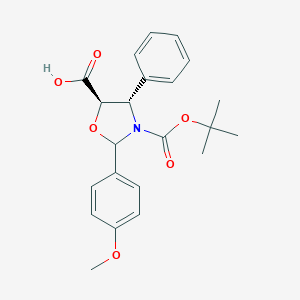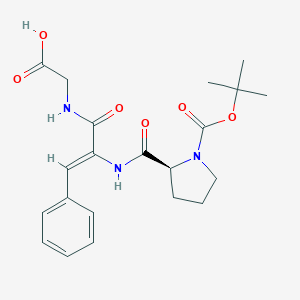
tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine, commonly known as Boc-Pro-Phe-His-Gly-OH, is a peptide molecule that has gained significant attention in the field of scientific research due to its potential applications in drug design and development. This peptide is a combination of five amino acids, namely proline, phenylalanine, histidine, glycine, and tert-butylcarbonyl (Boc) protecting group. The Boc group is used to protect the N-terminal amine group of the peptide during synthesis.
Mechanism Of Action
The mechanism of action of tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH is not fully understood. However, it is believed to exert its biological activities through interactions with specific receptors or enzymes in the body. For example, tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH has been shown to bind to the opioid receptor, which is involved in pain management.
Biochemical And Physiological Effects
Tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH has been shown to exhibit various biochemical and physiological effects. For example, it has been found to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of certain cancer cells. Additionally, it has been found to modulate the immune response, making it a potential candidate for immunomodulatory therapy.
Advantages And Limitations For Lab Experiments
One of the main advantages of using tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH in lab experiments is its high purity and stability. Additionally, it can be easily synthesized using SPPS, making it readily available for research purposes. However, one of the limitations of using tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH is its relatively high cost compared to other peptides.
Future Directions
There are several future directions for research on tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH. One potential area of research is the development of tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH-based drugs for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH and its interactions with specific receptors and enzymes in the body. Finally, research is needed to optimize the synthesis process of tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH to reduce its cost and improve its yield.
Synthesis Methods
The synthesis of tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH can be achieved through solid-phase peptide synthesis (SPPS). SPPS is a widely used method for synthesizing peptides, wherein the peptide is built one amino acid at a time on a solid support. The tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine group is added to the N-terminal amine group of the peptide during the synthesis process to protect it from unwanted reactions. After the synthesis is complete, the tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine group is removed using an appropriate deprotection reagent.
Scientific Research Applications
Tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH has been extensively studied for its potential applications in drug design and development. It has been found to exhibit various biological activities, such as antimicrobial, antitumor, and anti-inflammatory activities. Additionally, it has been shown to have a high affinity for certain receptors, making it a potential candidate for receptor-mediated drug delivery.
properties
CAS RN |
129119-97-7 |
|---|---|
Product Name |
tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine |
Molecular Formula |
C21H27N3O6 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[[(Z)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylprop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C21H27N3O6/c1-21(2,3)30-20(29)24-11-7-10-16(24)19(28)23-15(18(27)22-13-17(25)26)12-14-8-5-4-6-9-14/h4-6,8-9,12,16H,7,10-11,13H2,1-3H3,(H,22,27)(H,23,28)(H,25,26)/b15-12-/t16-/m0/s1 |
InChI Key |
KFICWGRINAFFES-IRVMHKCDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCC(=O)O |
SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC(=O)O |
sequence |
PXG |
synonyms |
Boc-Pro-dehydro-Phe-Gly-OH tert-butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



